3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid

Lipophilicity Drug-likeness Solubility

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid (CAS 1342524-14-4) is a synthetic, low-molecular-weight (230.22 g/mol) hydantoin derivative featuring a 4,4-dimethylimidazolidine-2,4-dione core N‑alkylated with a 2‑hydroxy‑2‑methylpropanoic acid moiety. The compound bears three hydrogen‑bond donors (two hydroxyl, one imide NH) and four hydrogen‑bond acceptors, resulting in a predicted ACD/LogP of −0.37 (LogD pH 5.5 = −3.00) and a reported computed LogP of −0.79 to −0.85.

Molecular Formula C9H14N2O5
Molecular Weight 230.22 g/mol
CAS No. 1342524-14-4
Cat. No. B1454678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid
CAS1342524-14-4
Molecular FormulaC9H14N2O5
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)CC(C)(C(=O)O)O)C
InChIInChI=1S/C9H14N2O5/c1-8(2)5(12)11(7(15)10-8)4-9(3,16)6(13)14/h16H,4H2,1-3H3,(H,10,15)(H,13,14)
InChIKeyFGONROBVADRAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid (CAS 1342524-14-4) – Compound Profile & Procurement Context


3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid (CAS 1342524-14-4) is a synthetic, low-molecular-weight (230.22 g/mol) hydantoin derivative featuring a 4,4-dimethylimidazolidine-2,4-dione core N‑alkylated with a 2‑hydroxy‑2‑methylpropanoic acid moiety. The compound bears three hydrogen‑bond donors (two hydroxyl, one imide NH) and four hydrogen‑bond acceptors, resulting in a predicted ACD/LogP of −0.37 (LogD pH 5.5 = −3.00) and a reported computed LogP of −0.79 to −0.85. [1] The molecule possesses one chiral centre at the 2‑hydroxy‑2‑methyl carbon of the propanoic acid side‑chain, enabling enantioselective downstream applications. [1] It is predominantly supplied as a research chemical (purity ≥95%) for use as a synthetic building block or pharmacological probe, with off‑the‑shelf availability from multiple international vendors including Fujifilm Wako Pure Chemical Industries, ABCR, and CymitQuimica.

Why Generic 5,5‑Dimethylhydantoin N‑Propanoic Acid Analogs Cannot Simply Substitute for CAS 1342524-14-4


Within the family of 4,4‑dimethyl‑2,5‑dioxoimidazolidine‑1‑alkanoic acids, the physicochemical properties—and consequently the experimental behaviour—are exquisitely sensitive to the appended side‑chain. The target compound (CAS 1342524‑14‑4) differs from the nearest commercially available analogs by a single hydroxyl group and a methyl branch positioned alpha to the carboxylic acid. This substitution alters the compound’s lipophilicity profile (predicted logP shifted by approximately 0.4–0.9 log units versus the des‑hydroxy des‑methyl analogs) and changes its hydrogen‑bond donor count from two to three, directly impacting aqueous solubility, chromatographic retention, and potential for intermolecular interactions in biological assays. [1] Consequently, procurement of a structurally similar but not identical hydantoin derivative (e.g., CAS 90197‑83‑4 or 876709‑28‑3) risks introducing uncontrolled variables in any experimental system where hydrophilicity, hydrogen‑bonding capacity, or side‑chain chirality are relevant parameters.

Quantitative Differentiation Evidence: CAS 1342524-14-4 vs. Closest Hydantoin N‑Propanoic Acid Analogs


Partition Coefficient (LogP) Comparison: Enhanced Hydrophilicity vs. Des‑Hydroxy Des‑Methyl Analogs

The target compound displays a markedly lower computed lipophilicity relative to its closest commercially available structural analogs that lack the hydroxy and methyl substituents on the propanoic acid side‑chain. ACD/LogP for CAS 1342524‑14‑4 is −0.37, whereas the des‑hydroxy des‑methyl analog 3‑(4,4‑dimethyl‑2,5‑dioxoimidazolidin‑1‑yl)propanoic acid (CAS 90197‑83‑4) has a reported LogP of +0.058 . An alternative computed value of −0.79 to −0.85 for the target compound further amplifies this difference. [1] The 0.4–0.9 log unit decrease corresponds to a 2.5‑ to 8‑fold reduction in 1‑octanol/water partition coefficient, predicting significantly higher aqueous solubility and a different pharmacokinetic permeability profile.

Lipophilicity Drug-likeness Solubility

Hydrogen‑Bond Donor Count: Additional H‑Bond Donor May Modulate Solubility and Target Interaction

The target compound possesses three hydrogen‑bond donors (the carboxylic acid, the tertiary alcohol at position 2, and the imide NH of the hydantoin ring), while the nearest analogs CAS 90197‑83‑4 and CAS 876709‑28‑3 each have only two donors (carboxylic acid and imide NH). An additional hydrogen‑bond donor increases the molecule’s capacity for intermolecular hydrogen bonding, which can favourably increase aqueous solubility and also provide an extra anchoring point for target protein engagement in biological systems. [1] The number of hydrogen‑bond donors is also a key parameter in Lipinski’s Rule of Five; the target compound (3 donors) remains within the acceptable threshold (<5), whereas analogs with 2 donors may exhibit different oral bioavailability profiles that do not directly translate. [1]

Hydrogen bonding Solubility Drug-receptor interaction

Polar Surface Area (PSA): Topological PSA of 86.7 Ų Consistent with CNS Drug‑Like Space, Yet Lower Than Certain Bioisosteres

The topological polar surface area (TPSA) of the target compound is 86.7 Ų, identical to that of CAS 90197‑83‑4 and CAS 876709‑28‑3 because the TPSA algorithm sums contributions from oxygen, nitrogen, and polar hydrogen atoms, which are the same in all three molecules (four O‑atoms, two N‑atoms, two acidic protons). However, the introduction of the hydroxyl group does increase the solvent‑accessible polar surface area (3D‑PSA) relative to the des‑hydroxy analogs, which may affect passive transcellular diffusion. [1] The TPSA value of <90 Ų is generally considered favourable for crossing the blood‑brain barrier (CNS drug‑like space). [2]

Polar surface area Blood-brain barrier permeability Drug design

Chirality: Single Enantiomerisable Centre Offers Potential for Chiral Resolution and Stereoselective Synthesis

CAS 1342524‑14‑4 contains a single asymmetric carbon at the 2‑position of the propanoic acid side‑chain (the carbon bearing the hydroxyl and methyl groups). In contrast, the most commonly cited analogs (e.g., CAS 90197‑83‑4, CAS 876709‑28‑3) lack this stereogenic centre. The presence of a chiral handle enables enantioselective separation or asymmetric synthesis strategies that are impossible with the achiral analogs. [1] While the commercial product is supplied as the racemate (purity ≥95%), the existence of the chiral centre provides a basis for resolution via preparative chiral chromatography or diastereomeric salt formation, creating opportunities for enantioselective pharmacology or structure‑activity relationship (SAR) exploration. [1][2]

Chiral chemistry Asymmetric synthesis Stereochemistry

Metabolite‑Like Scaffold: Hydantoin Propanoic Acid Core Represents Privileged Bioisostere for Carboxylic Acid Drug Candidates

The 4,4‑dimethyl‑2,5‑dioxoimidazolidine core of CAS 1342524‑14‑4 is a well‑documented bioisostere of the carboxylic acid group in drug design, offering similar pKa (~3.7 for hydantoin NH) and hydrogen‑bonding capacity while providing a metabolically stable heterocyclic scaffold. [1][2] Derivatives of this scaffold have been explored as DPP‑IV inhibitors, anticonvulsants, and anti‑inflammatory agents. [3] The target compound uniquely couples this privileged hydantoin bioisostere with a tertiary alcohol‑bearing propanoic acid side‑chain, producing a bifunctional molecule that simultaneously presents a carboxylic acid pharmacophore and a secondary alcohol moiety capable of forming additional interactions not accessible to simpler N‑alkyl hydantoin derivatives. [4]

Bioisosterism Pharmacophore design Hydantoin derivatives

DDAH‑1 Inhibitory Potential: Shared Scaffold with Reported DDAH‑1 Inhibitors, but Direct Comparative Activity Data Absent

Hydantoin derivatives containing a 4,4‑dimethyl substitution pattern have been reported as dimethylarginine dimethylaminohydrolase‑1 (DDAH‑1) inhibitors, with lead compounds demonstrating Ki values in the low micromolar range (e.g., Ki = 18 µM for a structurally related hydantoin derivative). [1] CAS 1342524‑14‑4 is sometimes colloquially referred to as a ‘DDAH inhibitor’, but the published literature does not contain direct enzyme inhibition data (IC₅₀/Ki) for this exact CAS number. [2] In contrast, the well‑characterised DDAH‑1 inhibitor L‑257 (CAS 877120‑88‑2) has a reported Ki of 13 µM and IC₅₀ <25 µM against recombinant human DDAH‑1, with demonstrated selectivity over nitric oxide synthase. [3] Without head‑to‑head comparative DDAH‑1 activity data between CAS 1342524‑14‑4 and L‑257 or other DDAH‑1 inhibitors, the functional advantage of the target compound in DDAH‑1 pharmacological studies remains unproven. Researchers requiring a validated DDAH‑1 probe should consider L‑257 or ZST316, which have established in vitro and in vivo pharmacology. [3][4]

DDAH‑1 inhibition Nitric oxide regulation Pharmacological probe

High‑Confidence Application Scenarios for 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid (CAS 1342524-14-4)


Physicochemistry‑Optimised Probe for Solution‑Phase Biochemical Assays

The compound’s elevated hydrophilicity (LogP −0.37 to −0.85) and high hydrogen‑bond donor count (3 HBDs) make it particularly suitable for aqueous‑based biochemical assay conditions where solubility is paramount. Unlike more lipophilic analogs (LogP ~+0.06), which may require DMSO or organic co‑solvents, CAS 1342524‑14‑4 is better suited to maintain soluble concentrations in phosphate‑buffered saline or cell culture media, reducing solvent‑induced artefacts in enzyme inhibition or receptor binding studies.

Chiral Building Block for Asymmetric Synthesis and Enantioselective SAR Exploration

The single asymmetric carbon confers chirality to the molecule, providing a synthetic handle for preparing enantiomerically pure derivatives via preparative chiral chromatography or enzymatic resolution. [1] This enables structure‑activity relationship (SAR) campaigns that explore the influence of absolute configuration on biological activity, a capability absent from the achiral N‑propanoic acid hydantoin analogs (CAS 90197‑83‑4, 876709‑28‑3). [1][2]

Bioisosteric Drug Discovery Scaffold: Hydantoin‑Carboxylic Acid Hybrid

CAS 1342524‑14‑4 integrates a 4,4‑dimethylhydantoin core—a validated carboxylic acid bioisostere—with a terminal carboxylic acid and a tertiary alcohol. [3] This bifunctional architecture allows medicinal chemists to explore dual‑mode interactions with biological targets (e.g., simultaneous engagement of a zinc‑binding motif and a hydrogen‑bond acceptor site), expanding the chemical space beyond what simpler hydantoin mono‑acids can access. [3][4]

Reference Standard for Analytical Method Development and Quality Control

With a well‑defined molecular weight (230.22 g/mol), characteristic LogP of −0.37 to −0.85, and availability from multiple global suppliers at ≥95% purity, CAS 1342524‑14‑4 can serve as a retention time marker or system suitability standard for HPLC, LC‑MS, or GC‑MS methods targeting hydantoin‑containing analytes. Its unique chromatographic behaviour relative to achiral analogs provides additional specificity for method validation.

Quote Request

Request a Quote for 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.